Ethyl 4-isopropylphenylacetate
Overview
Description
Ethyl 4-isopropylphenylacetate is an organic compound belonging to the class of phenylacetates. It is characterized by its aromatic structure, which includes an ethyl ester group attached to a phenyl ring substituted with an isopropyl group at the para position. This compound is commonly used in the fragrance industry as a flavoring agent and is also utilized in the production of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-isopropylphenylacetate typically involves the esterification of 4-isopropylphenylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-isopropylphenylacetic acid+ethanolsulfuric acidEthyl 4-isopropylphenylacetate+water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of the compound on a large scale with minimal impurities .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol. This reaction is typically carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: 4-isopropylbenzoic acid, 4-isopropylacetophenone.
Reduction: 4-isopropylphenylethanol.
Substitution: 4-nitro-4-isopropylphenylacetate, 4-bromo-4-isopropylphenylacetate.
Scientific Research Applications
Ethyl 4-isopropylphenylacetate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its use in drug formulation and delivery systems.
Industry: Utilized in the fragrance and flavor industry for its pleasant aroma and taste
Mechanism of Action
The mechanism of action of Ethyl 4-isopropylphenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can then interact with biological pathways. The aromatic ring and isopropyl group contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Ethyl phenylacetate: Lacks the isopropyl group, resulting in different chemical and biological properties.
Ethyl 4-methylphenylacetate: Contains a methyl group instead of an isopropyl group, leading to variations in reactivity and applications.
Ethyl 4-tert-butylphenylacetate: Features a tert-butyl group, which significantly alters its steric and electronic properties.
Uniqueness: Ethyl 4-isopropylphenylacetate is unique due to the presence of the isopropyl group at the para position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other phenylacetates and contributes to its specific applications in various fields .
Properties
IUPAC Name |
ethyl 2-(4-propan-2-ylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-4-15-13(14)9-11-5-7-12(8-6-11)10(2)3/h5-8,10H,4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMYKNVKLMQSJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80161446 | |
Record name | Ethyl 4-isopropylphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80161446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14062-21-6 | |
Record name | Ethyl 4-(1-methylethyl)benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14062-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-isopropylphenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014062216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-isopropylphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80161446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-isopropylphenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.445 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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